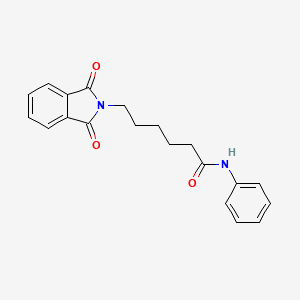
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺是一种复杂的有机化合物,属于邻苯二甲酰亚胺类。这类化合物以含有 1,3-二氧代异吲哚啉部分为特征,该部分是邻苯二甲酸酐的酰胺衍生物。
准备方法
合成路线和反应条件
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺的合成通常涉及在受控条件下,邻苯二甲酸酐与合适的胺类反应。一种常用的方法是使用邻苯二甲酸酐和己酰胺,在三乙胺等催化剂的存在下进行反应。 该反应在回流条件下进行,通常在二氯甲烷或甲苯等有机溶剂中进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺会发生多种类型的化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等强氧化剂氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 干燥醚中的氢化锂铝。
主要生成物
氧化: 生成羧酸或酮。
还原: 生成伯胺或仲胺。
取代: 生成取代的酰胺或芳香族化合物.
科学研究应用
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的砌块。
生物学: 研究其作为酶抑制剂或生物化学分析中配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
作用机制
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性或改变其功能。 这种相互作用可导致各种生物学效应,例如抑制细胞增殖或诱导癌细胞凋亡 .
相似化合物的比较
类似化合物
- 3-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)丙酰氯
- 2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)丙酰胺
- 2-(2-{[2-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)乙基]苯胺基}乙基)-1H-异吲哚-1,3(2H)-二酮
独特性
6-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)-N-苯基己酰胺因其独特的结构特征而独一无二,例如己酰胺链和苯基。 这些特征有助于其独特的化学反应性和生物活性,使其成为各种研究应用的宝贵化合物 .
生物活性
The compound 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide is a derivative of isoindole and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N3O3 with a molecular weight of approximately 403.47 g/mol. The structure includes a phenyl group and a hexanamide moiety attached to a dioxoisoindole core, which is essential for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that isoindole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential use as an anti-inflammatory agent. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Case Studies
- Case Study on Antitumor Effects : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment .
- Antimicrobial Screening : A series of assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
The biological activities of this compound are hypothesized to be linked to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound likely activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.
- Cytokine Modulation : It may inhibit the expression of pro-inflammatory cytokines by blocking transcription factors involved in inflammation.
Data Tables
属性
CAS 编号 |
63330-01-8 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-(1,3-dioxoisoindol-2-yl)-N-phenylhexanamide |
InChI |
InChI=1S/C20H20N2O3/c23-18(21-15-9-3-1-4-10-15)13-5-2-8-14-22-19(24)16-11-6-7-12-17(16)20(22)25/h1,3-4,6-7,9-12H,2,5,8,13-14H2,(H,21,23) |
InChI 键 |
ILZJKWMZFHNCMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















